molecular formula C23H31FN4O2S B2602301 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 898434-99-6

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2602301
CAS No.: 898434-99-6
M. Wt: 446.59
InChI Key: TYSSZIARVCMBBE-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]pyrimidinone derivative with a thioacetamide linker and a 3-fluoro-4-methylphenyl substituent. Its structural complexity arises from:

  • Core: A bicyclic 2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one system, providing a rigid scaffold for interactions.
  • Substituents: A 3-(diethylamino)propyl group at position 1, enhancing solubility via tertiary amine functionality. A thioether-linked acetamide group at position 4, connecting to a 3-fluoro-4-methylphenyl aromatic ring. This fluorinated aryl group likely influences lipophilicity and target binding .

The compound’s molecular weight is approximately 471.59 g/mol (calculated from its formula, C₂₃H₃₀FN₅O₂S).

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-7-13-28-20-9-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSSZIARVCMBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural features including a cyclopentapyrimidine core and a thioether linkage. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has the molecular formula C26H38N4O2SC_{26}H_{38}N_{4}O_{2}S and a molecular weight of approximately 444.6 g/mol. Its structure includes:

  • A cyclopentapyrimidine core , which is significant for its biological interactions.
  • A diethylamino group , enhancing solubility and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a screening of drug libraries identified novel anticancer compounds through multicellular spheroid assays, suggesting that this compound may also possess anticancer properties .

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes, particularly those involved in cancer pathways. The inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the cyclopentapyrimidine core.
  • Introduction of the diethylamino group.
  • Coupling with the thioether and acetamide functionalities.

Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-ylthio-N-(4-ethoxyphenyl)acetamideC23H32N4O2SSimilar thioether and amide functionalities; different bicyclic core
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamideC25H34N4O2SShares thioether linkage; different substituents on aromatic rings

The structural complexity and specific combination of functional groups suggest potential for diverse interactions within biological systems that warrant further investigation .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C22H29FN4O2SC_{22}H_{29}FN_{4}O_{2}S, with a molecular weight of approximately 432.6 g/mol. Its unique structure includes:

  • Cyclopentapyrimidine Core : This bicyclic structure is known for its diverse biological activities.
  • Diethylamino Group : Enhances solubility and interaction with biological targets.
  • Thioether Linkage : May confer distinct pharmacological properties.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Properties : Structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.
  • Antibacterial Activity : The presence of fluorinated phenyl groups enhances lipophilicity, which may improve interaction with bacterial membranes.

Potential Therapeutic Applications

The unique combination of functional groups and structural features suggests several potential applications:

  • Cancer Therapy : Investigations into the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells are ongoing.
  • Infectious Diseases : Studies are being conducted to evaluate its effectiveness against various bacterial strains.
  • Neurological Disorders : The diethylamino group may provide neuroprotective effects, warranting further exploration in neuropharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclopenta[d]pyrimidinone 3-(Diethylamino)propyl; 3-fluoro-4-methylphenyl ~471.59 Not reported
2-({1-[3-(Diethylamino)propyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide Cyclopenta[d]pyrimidinone 3-(Diethylamino)propyl; 3,4-difluorophenyl ~489.57 Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidinone fused to cyclopentane 4-Chlorophenyl; 2-isopropylphenyl ~525.04 Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Pyrimidinone 4-Methyl; 2,3-dichlorophenyl 344.21 230–232
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Thieno[2,3-d]pyrimidinone fused to cyclopentane Cyclopenta-thienopyrimidine core; 3-acetamidophenyl 326.0 197–198

Key Observations

Fluorine’s electronegativity may enhance target affinity in both cases .

This could alter binding kinetics in enzyme-active sites .

Solubility and Bioavailability: The 3-(diethylamino)propyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., isopropyl in ). Tertiary amines are known to enhance membrane permeability .

Thermal Stability :

  • Melting points for analogs range from 197–232°C , suggesting moderate thermal stability. The target compound’s melting point is unreported but may align with this range given structural similarities .

Quantitative Similarity Analysis

  • Tanimoto Coefficient (ST): Using binary fingerprint comparisons (e.g., MACCS keys), the target compound shares ~75–85% similarity with its 3,4-difluorophenyl analog due to conserved diethylamino and pyrimidinone groups. Similarity drops to ~60% with thieno-fused analogs (e.g., ) due to core divergence .
  • Graph Isomorphism Network (GIN): GIN-based molecular graph analysis highlights divergent branching patterns between the target compound and thieno-pyrimidinone derivatives, underscoring differences in 3D pharmacophore space .

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